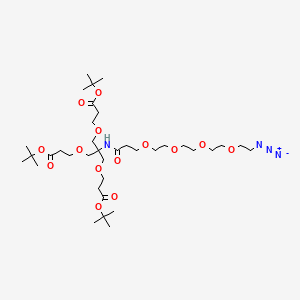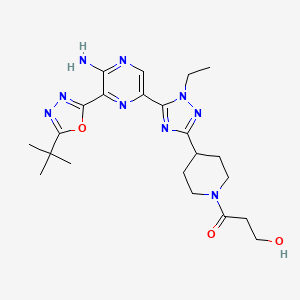
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
Übersicht
Beschreibung
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
The azide group in Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane enables PEGylation via Click Chemistry . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular weight of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is 778.93 g/mol . Its molecular formula is C36H66N4O14 .Chemical Reactions Analysis
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane appears as a liquid, colorless to light yellow . The storage conditions are -20°C for the pure form for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, including azido-PEG4-amido-tri-(t-butoxycarbonylethoxymethyl)-methane, have been synthesized for applications in "click" conjugation. These derivatives have primary amine and carboxyl end groups, offering flexibility in conjugating various ligands through 1,3-dipolar cycloaddition reactions (Hiki & Kataoka, 2007).
Coordination Chemistry and Magnetic Properties
- Azido-containing coordination polymers with flexible tetra-pyridinate ligands have been developed. These compounds show structural diversities and interesting magnetic properties, which can be significant in materials science research (Yu et al., 2015).
Cell Adhesion and Migration
- Azido-PEG compounds have been used to create dynamic surface coatings to control cell adhesion and migration. This approach is highly versatile for tissue motility assays, patterned coculturing, and triggering cell shape change, making it valuable in biological and medical research (van Dongen et al., 2013).
Atomic Layer Deposition and Surface Chemistry
- Research on pentakis(dimethylamido)tantalum, a precursor used for atomic layer deposition (ALD), has implications for understanding the surface chemistry of azido-PEG4-amido compounds. This knowledge is crucial for applications in nanotechnology and materials engineering (Kim & Zaera, 2011).
Nanoparticle Functionalization
- Azido-functionalized PEG derivatives are being explored for nanoparticle functionalization. This includes their use in the development of drug delivery systems, where the quantification of azide incorporation is critical for effective application (Semple et al., 2016).
Dendrimer Functionalization
- Azido-containing compounds have been applied in the functionalization of poly(amido)-based dendrons and dendrimers, particularly for the attachment of ethylene glycol chains. This has broad implications in the field of polymer chemistry and biomaterials (Ornelas et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPDERWOTZNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)




![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)
